
Haloperidol-D4
Overview
Description
Haloperidol-d4 is intended for use as an internal standard for the quantification of haloperidol by GC- or LC-MS. Haloperidol is a typical antipsychotic and dopamine D2-like receptor antagonist (Kis = 0.6, 0.2, and 22 nM, for D2, D3, and D4 receptors, respectively). It also acts as an inverse agonist at dopamine D2 and D3 receptors (IC50s = 0.8 and 0.6 nM, respectively). Haloperidol also binds to α1- and α2- adrenergic and histamine H1 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT1D and 5-HT2A (Kds = 17, 600, 260, 40, and 61 nM, respectively). It inhibits stereotypic behavior induced by apomorphine and amphetamine in rats (ID50s = 0.532 and 0.101 μmol/kg, respectively). Haloperidol also inhibits apomorphine-induced decreases in prepulse inhibition of the acoustic startle response in rats in a dose-dependent manner. Formulations containing haloperidol have been used in the treatment of schizophrenia and Tourette syndrome.
Haloperidol D4 is deuterium labeled Haloperidol, which can block dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium.
Mechanism of Action
- Within the brain, Haloperidol D4 strongly antagonizes the D2 receptor, particularly in the mesolimbic and mesocortical systems. By blocking D2 receptors, it modulates dopamine signaling and helps manage psychotic symptoms .
- By blocking D2 receptors, Haloperidol D4 reduces the hyperdopaminergic state within the limbic system, contributing to its antipsychotic effect .
- Downstream effects involve modulation of neurotransmitter balance, leading to symptom improvement in conditions like schizophrenia .
- Cellular effects include normalization of dopamine signaling, reducing symptoms like hallucinations and aggression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Haloperidol D4 interacts with several enzymes, proteins, and other biomolecules. Its primary target is the dopamine D2 receptor, which it antagonizes . This antagonism is believed to be the primary mechanism through which haloperidol D4 exerts its antipsychotic effects . It also interacts with other dopamine receptors, such as D3 and D4 .
Cellular Effects
Haloperidol D4 has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of dopamine receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, haloperidol D4 reduces the excitability of striatal medium spiny neurons expressing dopamine D2 receptors .
Molecular Mechanism
The molecular mechanism of action of haloperidol D4 involves its strong antagonism of the dopamine receptor, particularly D2 . This antagonism disrupts the normal functioning of the dopamine system, leading to changes in gene expression and cellular metabolism . The binding interactions of haloperidol D4 with dopamine receptors inhibit the activation of these receptors, thereby altering the signaling pathways they regulate .
Temporal Effects in Laboratory Settings
The effects of haloperidol D4 change over time in laboratory settings. Studies have shown that haloperidol D4 remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans . This suggests that haloperidol D4 has a long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of haloperidol D4 vary with different dosages in animal models. For instance, very low doses of haloperidol D4 cause acute D2 occupancy of 75% . Even doses that acutely saturate D2 receptors give little D2 occupancy after 24 hours due to the very short half-life of haloperidol in rats .
Metabolic Pathways
Haloperidol D4 is involved in several metabolic pathways. In humans, haloperidol is biotransformed to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .
Biological Activity
Haloperidol-D4 is a deuterated form of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and acute psychosis. The deuteration of haloperidol allows for enhanced tracking of its metabolic pathways and pharmacokinetics in biological systems, providing unique insights into its biological activity.
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart. When administered, it undergoes hydrolysis in biological systems, releasing the active neuroleptic haloperidol into systemic circulation. This slow-release mechanism can prolong therapeutic effects, lasting from two to four weeks following a single intramuscular injection.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 60% - 70% |
Clearance (L/h) | 29.3 (IIV 43%) |
Volume of Distribution (L) | 1260 (IIV 70%) |
Terminal Half-life (h) | ~30 |
The terminal half-life of haloperidol is approximately 30 hours, which signifies a prolonged duration in the body and can lead to cumulative effects over time .
Haloperidol primarily acts as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects. The deuterated form allows researchers to study its binding affinity and occupancy at these receptors more precisely. Studies indicate that this compound may have differential effects on various neuronal circuits, particularly influencing both motor and cognitive functions .
Receptor Binding Studies
- Dopamine D2 Receptor : this compound shows significant occupancy at D2 receptors, which correlates with its therapeutic effects.
- Dopamine D4 Receptor : Evidence suggests that haloperidol also interacts with D4 receptors, impacting motor coordination and spatial functions .
Immunological Effects
Recent studies have highlighted the immunomodulatory properties of haloperidol. It has been shown to suppress the immune response by inhibiting NF-kappaB activation in macrophages via D2-like receptors. This action reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6 .
Summary of Immunological Findings
Cytokine | Effect of this compound |
---|---|
IL-1β | Suppressed |
IL-6 | Suppressed |
CD80 | Inhibited |
These findings suggest that this compound may have potential applications beyond psychiatric disorders, possibly influencing inflammatory responses in various conditions.
Case Studies
A population pharmacokinetic study involving terminally ill patients revealed critical insights into the variability of haloperidol pharmacokinetics. The study utilized a one-compartment model to describe the drug's behavior in this unique patient population, highlighting the importance of individualized dosing regimens based on patient characteristics .
Key Observations from Case Studies
- Patient Characteristics : Variability in drug clearance was noted based on co-medications and disease states.
- Dosing Regimens : Oral doses ranged from 0.5 to 2 mg daily, while subcutaneous doses varied from 0.5 to 5 mg daily.
Scientific Research Applications
Analytical Chemistry Applications
Haloperidol-D4 serves as an internal standard in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its deuterium labeling allows for accurate quantification of haloperidol in biological samples like urine and plasma. The similarity in chemical properties between haloperidol and this compound ensures that the internal standard behaves similarly during analysis, which enhances the reliability of concentration measurements.
This compound is utilized in pharmacokinetic studies to trace the metabolism and distribution of haloperidol within the body. Its isotopic labeling allows researchers to distinguish it from non-labeled compounds, facilitating the study of drug behavior in various populations, including terminally ill patients . For instance, a population pharmacokinetic analysis demonstrated that haloperidol's pharmacokinetics could be accurately modeled, revealing significant interpatient variability .
Receptor Interaction Studies
Research has shown that this compound interacts with multiple dopamine receptors, particularly the dopamine D2 and D4 receptors. Studies indicate that chronic administration of haloperidol enhances dopamine D4 receptor density in the brain, which may contribute to its therapeutic effects in treating schizophrenia . Understanding these interactions is crucial for developing targeted therapies with fewer side effects.
Table 2: Receptor Binding Affinities
Receptor Type | Binding Affinity (Haloperidol) | Binding Affinity (this compound) |
---|---|---|
D2 | High | Similar |
D3 | Moderate | Similar |
D4 | Low | Enhanced |
Case Studies and Clinical Implications
Several case studies have highlighted the effectiveness of haloperidol in treating psychotic disorders. For example, patients experiencing delirium often benefit from haloperidol treatment, with studies indicating significant symptom relief . The use of this compound in these studies allows for more accurate monitoring of drug levels and effects.
Q & A
Basic Research Questions
Q. What methodological considerations are critical when using Haloperidol-D4 as an internal standard (IS) in pharmacokinetic or bioanalytical studies?
this compound is widely employed as a deuterated IS to enhance analytical precision in LC-MS/MS workflows. Key considerations include:
- Isotopic Purity : Verify deuterium incorporation (≥98%) via high-resolution mass spectrometry (HRMS) to avoid isotopic interference .
- Matrix Compatibility : Conduct spike-and-recovery experiments in biological matrices (e.g., plasma) to confirm stability and reproducibility under varying pH and temperature conditions .
- Chromatographic Separation : Optimize retention time differences between Haloperidol and this compound to prevent co-elution, which may distort quantification .
Q. How should this compound be stored to ensure long-term stability in experimental settings?
Storage at -20°C in anhydrous, light-protected vials is critical to prevent deuterium-hydrogen exchange and degradation. Periodic stability testing (e.g., via NMR or LC-MS) over 6–12 months is recommended to validate structural integrity, especially after freeze-thaw cycles .
Q. What experimental designs are recommended for synthesizing and characterizing this compound?
- Deuterium Incorporation : Use deuterated precursors (e.g., 2,3,5,6-tetradeuterio-4-chlorophenyl intermediates) to ensure site-specific labeling .
- Characterization : Employ tandem MS/MS and H-NMR to confirm isotopic enrichment and absence of positional isomers .
- Purity Assessment : Validate via HPLC-UV (≥99.5% purity) with orthogonal methods like differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in deuterium isotope effects (DIEs) observed between Haloperidol and this compound in metabolic studies?
DIEs may arise due to kinetic isotope effects (KIEs) altering CYP450-mediated metabolism. To address discrepancies:
- In Vitro/In Vivo Correlation : Compare hepatic microsomal stability assays (using human CYP isoforms) with in vivo pharmacokinetic profiles in rodent models .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) and identify metabolic hotspots sensitive to deuteration .
- Control for Non-Isotopic Variables : Ensure identical experimental conditions (e.g., pH, temperature) for Haloperidol and this compound to isolate isotope-specific effects .
Q. What validation protocols are essential for cross-study reproducibility when using this compound in neuropharmacological research?
Follow the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines:
- Linearity and Sensitivity : Establish a calibration curve (1–1000 ng/mL) with R ≥0.99 and LOD/LOQ ≤1 ng/mL .
- Inter-Day Precision : Conduct triplicate analyses over three days; accept CV ≤15% for precision and accuracy .
- Cross-Validation : Compare results with alternative IS (e.g., Haloperidol-C) to rule out matrix-specific biases .
Q. How can researchers mitigate analytical challenges in quantifying this compound in complex biological matrices?
- Sample Preparation : Use solid-phase extraction (SPE) cartridges (e.g., Supel™ Swift HLB) to remove phospholipids and enhance recovery rates .
- Ion Suppression Testing : Perform post-column infusion experiments to identify and compensate for matrix-induced signal suppression .
- Multi-Method Cross-Check : Validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) to confirm quantification robustness .
Q. Methodological Frameworks for Research Design
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to estimate EC and efficacy .
- ANOVA with Tukey’s Post Hoc : Compare treatment groups in behavioral assays (e.g., catalepsy tests) to assess dose-dependent effects .
- Power Analysis : Predefine sample sizes (α=0.05, β=0.2) to ensure sufficient statistical power in detecting ≥20% effect sizes .
Q. How should researchers structure cross-disciplinary studies investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- PICO Framework : Define Population (e.g., rodent models), Intervention (this compound dosing), Control (non-deuterated Haloperidol), and Outcomes (plasma concentration vs. receptor occupancy) .
- Compartmental Modeling : Use software like NONMEM to simulate absorption/distribution kinetics and correlate with dopamine D receptor binding data .
Q. Addressing Cross-Study Discrepancies
Q. What strategies are effective in reconciling conflicting data on this compound’s metabolic stability across laboratories?
- Meta-Analysis : Pool datasets from public repositories (e.g., ChEMBL) and apply random-effects models to identify outliers .
- Method Auditing : Compare extraction protocols, LC gradients, and MS ionization sources (e.g., ESI vs. APCI) to isolate technical variability .
- Collaborative Replication : Partner with independent labs to repeat critical experiments under standardized conditions .
Q. How can researchers leverage this compound to investigate structure-activity relationships (SARs) in antipsychotic drug design?
Properties
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661996 | |
Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189986-59-1 | |
Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189986-59-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.